N-Methyl-1,3-benzothiazol-2-amine
Overview
Description
N-Methyl-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. The N-methyl group indicates the presence of a methyl group attached to the nitrogen atom of the thiazole ring.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the condensation of 2-aminobenzothiazole with different aldehydes or ketones in the presence of ethanol can lead to substituted benzothiazoles . Additionally, the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can yield benzothiazoles under certain conditions, such as in polar solvents or at higher temperatures for alkyl-substituted derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been confirmed through various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) both ^1H and ^13C, and mass spectrometry (EI-MS) . X-ray crystallography has also been used to determine the crystal structure of these compounds, providing detailed information about their three-dimensional conformation .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can react with amines to yield substituted pyrazolone derivatives or azolylidene pyrazolone derivatives, depending on the type of amine involved in the reaction . These reactions can lead to a diverse range of products with potential applications in different fields of chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The intermolecular hydrogen bonds formed by the amino group and other nitrogen atoms in the structure can lead to the formation of one-dimensional chains, which can impact the compound's crystalline properties .
Scientific Research Applications
Antimicrobial and Corrosion Inhibition
N-Methyl-1,3-benzothiazol-2-amine derivatives have demonstrated significant applications in antimicrobial activities and as corrosion inhibitors. A study by Nayak and Bhat (2023) synthesized N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives. These compounds showed substantial bioactivity comparable to typical medications. Additionally, these derivatives exhibited corrosion inhibition effects against mild steel, suggesting their potential in industrial applications (Nayak & Bhat, 2023).
Chemical Synthesis
The compound has been used in chemical synthesis processes. Monguchi et al. (2009) described a C-H, N-H coupling of azoles with amines in the presence of a copper catalyst, where benzothiazole and N-methylaniline underwent amination. This indicates its utility in organic synthesis, particularly in constructing complex molecules (Monguchi et al., 2009).
Biological Activity
N-Methyl-1,3-benzothiazol-2-amine and its derivatives are noted for their biological activity. Chaudhary et al. (2011) synthesized N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines which demonstrated potent antibacterial and entomological activities. This finding underscores the potential of these compounds in developing new therapeutic agents (Chaudhary et al., 2011).
Antitumor Properties
There is evidence suggesting the antitumor properties of N-Methyl-1,3-benzothiazol-2-amine derivatives. Chua et al. (1999) explored 2-(4-Aminophenyl)benzothiazoles, revealing their potent and selective antitumor activity against various cancer cell lines. Their research provides insights into the potential mechanisms and metabolic transformations in sensitive and insensitive cell lines, highlighting the compound's role in cancer therapeutics (Chua et al., 1999).
Corrosion Inhibitive Performance
Behzadi and Forghani (2017) investigated the relationship between electronic properties and corrosion inhibitive performance of benzothiazole derivatives, including 1,3-benzothiazol-2-amine. Their study, using density functional theory, highlighted the importance of electronic properties in evaluating the efficiency of corrosion inhibitors (Behzadi & Forghani, 2017).
Prodrug Development
Bradshaw et al. (2002) conducted preclinical evaluations of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. This research indicates the potential of benzothiazole derivatives in prodrug development, offering new avenues for drug delivery and therapeutic efficacy (Bradshaw et al., 2002).
Safety And Hazards
Future Directions
Benzothiazole and its derivatives have been extensively studied due to their significant biological activities. There is a continuous demand for novel anticancer drugs which instigates an interest among scientists for the development of new natural products or synthetic compounds as potent candidates for drug development . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are being explored .
properties
IUPAC Name |
N-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPPRYUGJFISN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168719 | |
Record name | 2-Benzothiazolamine, N-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1,3-benzothiazol-2-amine | |
CAS RN |
16954-69-1 | |
Record name | N-Methyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16954-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2-(methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016954691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolamine, N-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylbenzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Methyl-2-benzothiazolamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RJC7F9QX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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